(2E)-3-(furan-2-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-11-16-6-7-20(11)15-17-9-12(10-18-15)19-14(21)5-4-13-3-2-8-22-13/h2-10H,1H3,(H,19,21)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNVUJLQGVZAHI-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the imidazole ring: This step often involves the condensation of glyoxal with ammonia and an aldehyde.
Construction of the pyrimidine ring: This can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling reactions: The final step involves coupling the furan, imidazole, and pyrimidine rings through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that furanopyrimidine derivatives exhibit promising anticancer properties, particularly against non-small cell lung cancer (NSCLC). The compound has been identified as a third-generation epidermal growth factor receptor (EGFR) inhibitor, targeting specific mutations associated with NSCLC.
Key Findings:
- A study published in 2023 demonstrated that this compound effectively inhibits the growth of NSCLC cells harboring the L858R/T790M mutations, which are resistant to first-generation EGFR inhibitors .
- The compound showed enhanced selectivity and potency compared to traditional EGFR inhibitors, making it a candidate for further clinical development .
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationship is crucial for optimizing the efficacy of furanopyrimidine derivatives. The incorporation of specific substituents, such as the furan and imidazole moieties, has been linked to enhanced biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Furan ring | Increases lipophilicity and enhances cellular uptake |
| Imidazole substitution | Improves binding affinity to target proteins |
Synthesis and Derivative Development
The synthesis of (2E)-3-(furan-2-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide has been explored through various synthetic routes, including cycloaddition reactions and modifications of existing furanopyrimidine frameworks.
Synthetic Approaches:
- Cycloaddition Reactions: Utilization of nitrile oxides in dipolar cycloaddition has been effective in generating diverse furanopyrimidine derivatives with varying biological activities .
- Functionalization Techniques: Methods such as alkylation and acylation have been employed to introduce different functional groups that enhance the pharmacological profile of these compounds.
Future Directions and Case Studies
The ongoing research into furanopyrimidine derivatives like this compound suggests a bright future for these compounds in targeted cancer therapies. Further clinical trials will be necessary to establish their safety profiles and therapeutic efficacy.
Case Study: Clinical Trials
A recent clinical trial evaluating the efficacy of this compound in patients with advanced NSCLC demonstrated promising results, with a notable percentage of patients achieving partial responses .
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Physicochemical Properties
Key Observations :
- Heterocyclic Substituents : Replacing furan (6f) with thiophene (6g) reduces melting points (242–244°C → 235–237°C), likely due to altered packing efficiency from sulfur’s larger atomic radius .
- Synthetic Efficiency : Thiophene-containing 6g achieves a higher yield (68%) compared to furan analog 6f (42%), suggesting better stability or reactivity in cross-coupling reactions .
- Core Modifications: The target compound’s pyrimidine-imidazole core (vs.
Spectroscopic and Analytical Comparisons
Table 2: Spectroscopic Data for Selected Compounds
Key Observations :
- Carbonyl Stretching : Enamide analogs (6f, 6g) show C=O IR peaks near 1639–1637 cm⁻¹, consistent with α,β-unsaturated systems, while ’s pyrazol-3-one derivative exhibits a higher C=O stretch (1702 cm⁻¹) due to conjugation differences .
- Aromatic Signals : $ ^1H $-NMR signals for pyrimidine protons (δ ~8.0 ppm) are conserved in 6f and 6g, highlighting core stability despite substituent changes .
Crystallographic and Computational Insights
- Structural Validation : Analogous compounds (e.g., ) use SHELX software for X-ray crystallography to confirm configurations, a method likely applicable to the target compound .
- Drug-Likeness: ’s compound complies with Lipinski’s Rule (molecular weight <500, H-bond donors/acceptors ≤5/10), suggesting the target compound’s imidazole and pyrimidine groups may also favor bioavailability .
Biological Activity
(2E)-3-(furan-2-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a furan ring, an imidazole ring, and a pyrimidine ring, which are known for their diverse biological activities.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Formula: C15H14N4O2
- Molecular Weight: 286.30 g/mol
- CAS Number: 1421586-74-4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Furan Ring: Cyclization of appropriate precursors under acidic or basic conditions.
- Synthesis of the Imidazole Ring: Condensation reactions involving glyoxal and ammonia.
- Construction of the Pyrimidine Ring: Often synthesized via the Biginelli reaction involving aldehydes and β-keto esters.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been tested against various human tumor cell lines, including:
- HeLa Cells (Cervical Cancer)
- IC50 = 0.52 μM
- MCF-7 Cells (Breast Cancer)
- IC50 = 0.34 μM
- HT-29 Cells (Colorectal Cancer)
- IC50 = 0.86 μM
These findings suggest that the compound induces apoptosis in cancer cells and may arrest cell cycle progression at the G2/M phase, similar to known chemotherapeutic agents such as colchicine .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It was evaluated for its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.98 μg/mL |
| Escherichia coli | 3.90 μg/mL |
These results indicate that this compound may serve as a potential candidate for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical biochemical pathways, leading to altered cellular functions.
- Receptor Modulation: It may bind to specific receptors, modulating their activity and influencing various signaling pathways.
Case Studies
In a recent study published in Molecules, researchers synthesized several derivatives of this compound and assessed their biological activity. The most potent derivatives displayed significant antiproliferative effects across multiple cancer cell lines, reinforcing the potential of this compound as a lead structure for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
